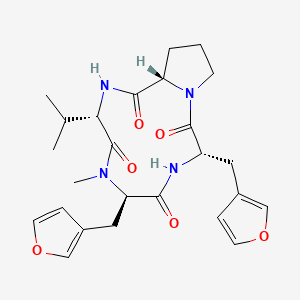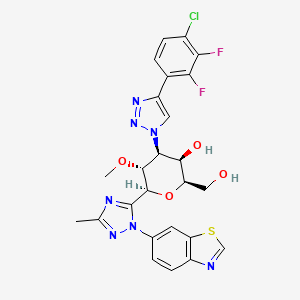![molecular formula C18H14F3N5O2 B12362047 N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)
N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide is a complex organic compound that features a combination of fluorinated pyridine and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide involves multiple steps, typically starting with the preparation of the fluorinated pyridine and quinazoline intermediates. The fluorinated pyridine can be synthesized through selective fluorination reactions, such as the Balz-Schiemann reaction or nucleophilic substitution reactions . The quinazoline moiety can be prepared through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The fluorine atoms in the pyridine and quinazoline rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents into the aromatic rings .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antiviral activities.
Industry: It may find applications in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated pyridine and quinazoline moieties may contribute to its binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application being investigated .
Comparison with Similar Compounds
Similar Compounds
Fluoropyridines: Compounds like 2-fluoropyridine and 3-fluoropyridine share structural similarities with the fluorinated pyridine moiety.
Quinazolines: Compounds such as 2-oxo-1,4-dihydroquinazoline derivatives are structurally related to the quinazoline moiety.
Uniqueness
N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide is unique due to the combination of fluorinated pyridine and quinazoline moieties, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H14F3N5O2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H14F3N5O2/c1-9(17-13(20)4-10(5-22)6-23-17)24-15(27)8-26-7-11-14(25-18(26)28)3-2-12(19)16(11)21/h2-4,6,9H,7-8H2,1H3,(H,24,27)(H,25,28)/t9-/m1/s1 |
InChI Key |
CIWCJOSWLPNLQI-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=N1)C#N)F)NC(=O)CN2CC3=C(C=CC(=C3F)F)NC2=O |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C#N)F)NC(=O)CN2CC3=C(C=CC(=C3F)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[2-(propan-2-yloxy)ethyl]amine](/img/structure/B12361968.png)
![1,3-Benzenedicarbonitrile, 2-[[4-(diethylamino)-2-methylphenyl]azo]-5-nitro-](/img/structure/B12361970.png)


![(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12361990.png)

![7-[2-Hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione,pyridine-3-carboxylic acid](/img/structure/B12362008.png)



![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)

![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)
![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
